![molecular formula C17H15N3O5S2 B2565836 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1421462-41-0](/img/structure/B2565836.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5S2 and its molecular weight is 405.44. The purity is usually 95%.
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Biological Activity
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Overview
The compound features a unique combination of a chromene core and a thiazolo moiety, which contributes to its diverse biological activities. The methylsulfonyl group enhances its pharmacokinetic properties, potentially increasing its solubility and bioavailability.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities:
- Anticancer Activity : Compounds containing thiazole and chromene structures have shown significant anticancer effects. For instance, derivatives of thiazolidines have demonstrated cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .
- Antimicrobial Properties : The presence of sulfur in thiazolidine derivatives often correlates with enhanced antimicrobial activity. Studies have shown that these compounds can inhibit the growth of several bacterial strains .
- Neuroprotective Effects : Some thiazolidine derivatives are noted for their neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions (MCR) : This approach allows for the simultaneous formation of multiple bonds in a single reaction step, enhancing efficiency and yield.
- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions can provide high yields and selectivity in synthesizing complex heterocycles.
- Green Chemistry Techniques : Employing environmentally friendly solvents and conditions to improve the sustainability of the synthesis process.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-thiazole | Thiazole ring | Antibacterial |
Benzo[c][1,2,5]thiadiazole derivatives | Similar thiadiazole structure | Anticancer |
Tetrahydroquinoline derivatives | Tetrahydroquinoline core | Neuroprotective effects |
The distinct structural characteristics of this compound may enhance its biological activity compared to simpler analogues due to the synergistic effects of its components .
Case Studies
- Anti-Glioma Activity : A study evaluated the cytotoxic effects of thiazolidinones against glioblastoma multiforme cells. The results indicated that specific derivatives exhibited potent antitumor activity by reducing cell viability significantly .
- Inhibition Studies : Research on thiazolidine derivatives showed promising results in inhibiting enzymes such as α-amylase and urease. Several compounds were identified as highly effective inhibitors compared to standard drugs .
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-27(23,24)20-7-6-11-15(9-20)26-17(18-11)19-16(22)14-8-12(21)10-4-2-3-5-13(10)25-14/h2-5,8H,6-7,9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLOKDHQTIRGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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